molecular formula C11H13FN2O B1455027 (3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone CAS No. 1155912-44-9

(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1455027
CAS No.: 1155912-44-9
M. Wt: 208.23 g/mol
InChI Key: NONOETQILPRNBN-UHFFFAOYSA-N
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Description

The compound “(3-Amino-4-fluorophenyl)(pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors, and the attachment of the 3-amino-4-fluorophenyl group . The exact method would depend on the specific reactions used and the conditions under which they are carried out .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The 3-amino-4-fluorophenyl group is a phenyl ring (a six-membered carbon ring) with an amino group at the 3-position and a fluorine atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. The amino group, the fluorine atom, and the carbonyl group of the methanone could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

A key focus of scientific research on this compound involves its synthesis and structural characterization. For instance, Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of related boric acid ester intermediates, highlighting the use of FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation. These studies provide insights into the physicochemical properties and molecular conformations of such compounds, underlining their relevance in material science and molecular engineering Huang et al., 2021.

Biological Activity

Research also extends to the biological activity of derivatives of this compound. Malik and Khan (2014) synthesized novel derivatives to evaluate their anticonvulsant activities, finding some compounds showed promising results in the maximal electroshock (MES) test, with potential implications for the development of new anticonvulsant agents Malik & Khan, 2014.

Antitumor Activity

Another area of application is in the exploration of antitumor activities. Tang and Fu (2018) synthesized a derivative with a specific focus on its inhibitory effects on cancer cell lines, suggesting the potential for the development of new anticancer agents Tang & Fu, 2018.

Spectroscopic Properties

The study of spectroscopic properties forms another application area. Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of derivatives, which could have implications for their use in fluorescent probes or materials science Al-Ansari, 2016.

Chemical Interactions

Research on the compound's derivatives also includes studies on chemical interactions such as hydrogen-bond basicity, which is crucial for understanding molecular interactions in various chemical and biological contexts Graton, Berthelot, & Laurence, 2001.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Properties

IUPAC Name

(3-amino-4-fluorophenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONOETQILPRNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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